molecular formula C19H22ClN5O2 B067006 Thnla-1 CAS No. 163714-83-8

Thnla-1

Número de catálogo B067006
Número CAS: 163714-83-8
Peso molecular: 387.9 g/mol
Clave InChI: KDUGRJLPJZGSEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thnla-1 is a synthetic peptide that has gained significant attention in the scientific community due to its promising potential as an effective therapeutic agent. This peptide has been synthesized using a unique method that allows for its precise control and modification. This compound has been studied extensively for its biochemical and physiological effects and has shown promise in various scientific research applications.

Mecanismo De Acción

Thnla-1 exerts its effects by binding to specific receptors on the surface of target cells. Once bound, this compound triggers a signaling cascade that ultimately leads to the desired effect. The exact mechanism of action of this compound varies depending on the specific application and target cell type.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating the immune response, and enhancing neuronal survival and function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thnla-1 has several advantages for lab experiments, including its stability and activity, which allow for precise control and modification. This compound can also be easily synthesized using SPPS, making it readily available for research. However, this compound may have limitations in terms of its specificity and selectivity, which could affect its effectiveness in certain applications.

Direcciones Futuras

Several future directions for Thnla-1 research include further exploring its potential as a therapeutic agent in cancer, immunology, and neuroscience. Additionally, research could focus on optimizing this compound's specificity and selectivity to enhance its effectiveness in various applications. Further studies could also investigate the potential of this compound in combination with other therapeutic agents to enhance its efficacy.

Métodos De Síntesis

Thnla-1 is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified to obtain the final product. This compound is synthesized using a modified SPPS method that allows for the incorporation of non-natural amino acids, which enhances its stability and activity.

Aplicaciones Científicas De Investigación

Thnla-1 has been studied extensively in various scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has shown promise as a potential therapeutic agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, this compound has been shown to enhance neuronal survival and function, making it a potential candidate for the treatment of neurodegenerative diseases.

Propiedades

Número CAS

163714-83-8

Fórmula molecular

C19H22ClN5O2

Peso molecular

387.9 g/mol

Nombre IUPAC

N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H

Clave InChI

KDUGRJLPJZGSEZ-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl

SMILES canónico

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl

Otros números CAS

163714-83-8

Sinónimos

9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine
THNLA-1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.